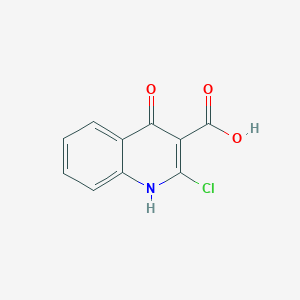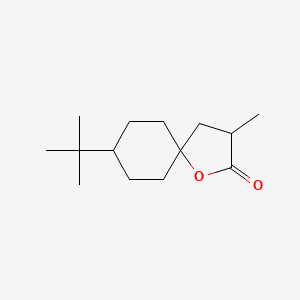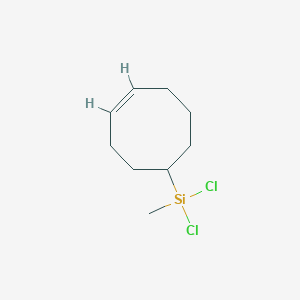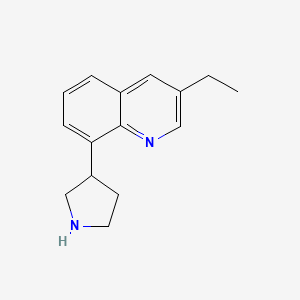![molecular formula C11H17N3S B11883467 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl- CAS No. 646056-25-9](/img/structure/B11883467.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methyl-1,7-diazaspiro[44]nonan-7-yl)isothiazole is a heterocyclic compound that features a spirocyclic structure with an isothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole typically involves the formation of the spirocyclic core followed by the introduction of the isothiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1,7-diazaspiro[4.4]nonane with sulfur and nitrogen sources can yield the desired isothiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The isothiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.
Applications De Recherche Scientifique
5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole involves its interaction with specific molecular targets. The isothiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole
- 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole
Uniqueness
5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole is unique due to its specific isothiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the spirocyclic structure also enhances its stability and reactivity.
Propriétés
Numéro CAS |
646056-25-9 |
|---|---|
Formule moléculaire |
C11H17N3S |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole |
InChI |
InChI=1S/C11H17N3S/c1-13-7-2-4-11(13)5-8-14(9-11)10-3-6-12-15-10/h3,6H,2,4-5,7-9H2,1H3 |
Clé InChI |
CUAKWLPWXUNSMD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC12CCN(C2)C3=CC=NS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B11883459.png)


![(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)



